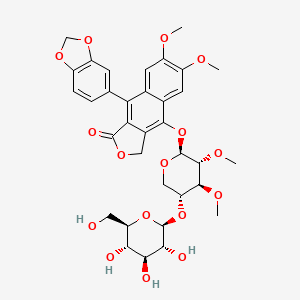
Ramontoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ramontoside belongs to the class of organic compounds known as lignan glycosides. These are aromatic polycyclic compounds containing a carbohydrate component glycosidically linked to a lignan moiety. They include 1-aryltetralin lactones. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Antitumor Activity
Research indicates that Ramontoside possesses significant antitumor properties. Studies have shown that lignans and their derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Gastroprotective Effects
This compound has been identified as a V-ATPase (vacuolar-type H+-ATPase) inhibitor. This property is crucial for its application in treating gastric acid-related disorders such as peptic ulcers and gastroesophageal reflux disease. By inhibiting gastric acid secretion, this compound may help alleviate symptoms associated with excessive gastric acidification .
Anti-Inflammatory Properties
The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to reduce inflammatory markers in various models, indicating its potential for treating inflammatory diseases such as arthritis and inflammatory bowel diseases .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
Case Study 2: Gastroprotective Mechanism
In an animal model of ulceration induced by non-steroidal anti-inflammatory drugs (NSAIDs), administration of this compound demonstrated a protective effect on the gastric mucosa. Histological analysis showed reduced lesions and inflammation compared to control groups, supporting its use in gastroprotective therapies .
Comparative Data Table
Propriétés
Numéro CAS |
133882-75-4 |
|---|---|
Formule moléculaire |
C34H38O16 |
Poids moléculaire |
702.7 g/mol |
Nom IUPAC |
9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4S,5R)-3,4-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C34H38O16/c1-40-19-8-15-16(9-20(19)41-2)29(17-11-44-32(39)25(17)24(15)14-5-6-18-21(7-14)47-13-46-18)50-34-31(43-4)30(42-3)23(12-45-34)49-33-28(38)27(37)26(36)22(10-35)48-33/h5-9,22-23,26-28,30-31,33-38H,10-13H2,1-4H3/t22-,23-,26-,27+,28-,30+,31-,33+,34+/m1/s1 |
Clé InChI |
DDUSFSKGAHCYFG-LXOHQACASA-N |
SMILES |
COC1C(COC(C1OC)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)OC7C(C(C(C(O7)CO)O)O)O |
SMILES isomérique |
CO[C@H]1[C@@H](CO[C@H]([C@@H]1OC)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canonique |
COC1C(COC(C1OC)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)OC7C(C(C(C(O7)CO)O)O)O |
Apparence |
Solid powder |
melting_point |
140-142°C |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
diphyllin-4-O-glucopyranosyl(1-4)-2,3-di-O-methylxylopyranoside ramontoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















